molecular formula C60H36BrF12N B15092751 (SS)-35-Bistrifluoromethylphenyl-nas bromide

(SS)-35-Bistrifluoromethylphenyl-nas bromide

Cat. No.: B15092751
M. Wt: 1078.8 g/mol
InChI Key: GSWZUYLKIPVEBY-UHFFFAOYSA-M
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Description

(SS)-35-Bistrifluoromethylphenyl-nas bromide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bistrifluoromethylphenyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SS)-35-Bistrifluoromethylphenyl-nas bromide typically involves the bromination of a precursor compound containing the bistrifluoromethylphenyl group. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent under photochemical conditions . The reaction is carried out in a suitable solvent, such as carbon tetrachloride, and is often facilitated by ultraviolet light to promote the formation of the brominated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. These processes are optimized to maintain consistent reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(SS)-35-Bistrifluoromethylphenyl-nas bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include phenols or amines.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include hydrocarbons or alcohols.

Scientific Research Applications

(SS)-35-Bistrifluoromethylphenyl-nas bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (SS)-35-Bistrifluoromethylphenyl-nas bromide involves its interaction with specific molecular targets. The bistrifluoromethylphenyl group enhances its reactivity, allowing it to participate in various chemical transformations. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions . Additionally, the compound’s structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .

Properties

Molecular Formula

C60H36BrF12N

Molecular Weight

1078.8 g/mol

IUPAC Name

10',16'-bis[3,5-bis(trifluoromethyl)phenyl]-13,13'-spirobi[13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene];bromide

InChI

InChI=1S/C60H36F12N.BrH/c61-57(62,63)41-21-39(22-42(27-41)58(64,65)66)49-25-35-11-3-7-15-47(35)55-51(49)31-73(29-37-19-17-33-9-1-5-13-45(33)53(37)54-38(30-73)20-18-34-10-2-6-14-46(34)54)32-52-50(26-36-12-4-8-16-48(36)56(52)55)40-23-43(59(67,68)69)28-44(24-40)60(70,71)72;/h1-28H,29-32H2;1H/q+1;/p-1

InChI Key

GSWZUYLKIPVEBY-UHFFFAOYSA-M

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(C[N+]15CC6=C(C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)C9=C(C5)C(=CC1=CC=CC=C19)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C=CC1=CC=CC=C14.[Br-]

Origin of Product

United States

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